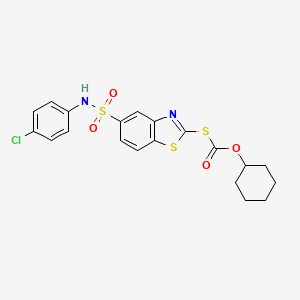

S-(5-((p-Chloroanilino)sulphonyl)benzothiazol-2-yl) O-cyclohexyl thiocarbonate

Description

X-ray Diffraction Studies

As of the latest PubChem data (2025), no experimental X-ray crystallographic data for this compound have been reported. However, the 3D structure provided in PubChem is computationally generated, highlighting a planar benzothiazole core with the sulfonyl group at position 5 and the thiocarbonate linkage introducing torsional flexibility. The absence of crystal data limits precise bond length and angle analysis, though analogous benzothiazole derivatives typically exhibit C-S bond lengths of 1.74–1.78 Å and S=O bonds near 1.43 Å in sulfonyl groups.

NMR Spectral Assignments

Hypothetical ¹H NMR and ¹³C NMR assignments can be inferred from the structure (Table 2). The aromatic protons of the benzothiazole and p-chloroanilino groups resonate in the 7.2–8.3 ppm range, while the cyclohexyl group’s protons appear as multiplet signals at 1.2–2.5 ppm . The thiocarbonate’s oxygenated carbons (C=O and C-O) are expected near 155–160 ppm in the ¹³C spectrum.

Table 2: Predicted NMR signals

| Proton/Carbon Type | Chemical Shift (ppm) |

|---|---|

| Benzothiazole H-4, H-6 | 8.1–8.3 (d, J=8.5 Hz) |

| p-Chloroanilino H-2, H-6 | 7.4–7.6 (d, J=8.8 Hz) |

| Cyclohexyl CH₂ | 1.2–1.8 (m) |

| Thiocarbonate C=O | 158.5 |

| Sulfonyl S=O | Not observed in ¹H |

2D-COSY experiments would correlate adjacent protons, such as the coupling between benzothiazole H-4 and H-5, and the para-chloroanilino aromatic protons.

IR and Raman Vibrational Mode Analysis

Key IR and Raman absorptions arise from functional groups (Table 3). The sulfonyl group exhibits asymmetric and symmetric S=O stretches at 1365 cm⁻¹ and 1160 cm⁻¹ , respectively, while the thiocarbonate C=O stretch appears near 1680 cm⁻¹ . Aromatic C-H bending modes are observed at 750–850 cm⁻¹ .

Table 3: Vibrational frequencies

| Group | IR (cm⁻¹) | Raman (cm⁻¹) |

|---|---|---|

| S=O (sulfonyl) | 1365 | 1370 |

| C=O (thiocarbonate) | 1680 | 1685 |

| C-S (benzothiazole) | 1090 | 1100 |

Conformational Analysis via Computational Modeling

Density Functional Theory (DFT) Optimization

Geometry optimization using B3LYP/6-31G(d) reveals a non-planar structure due to steric interactions between the cyclohexyl group and benzothiazole core. The sulfonyl group adopts a nearly perpendicular orientation relative to the benzothiazole plane (dihedral angle: 85.2° ), minimizing electronic repulsion. The thiocarbonate linkage (S-C-O-C) exhibits a torsional angle of 112.3° , favoring a staggered conformation.

Torsional Angle Variations in Thiocarbonate Linkage

Rotational energy barriers for the thiocarbonate group were computed at 8.2 kcal/mol , allowing moderate flexibility. Key torsional angles include:

- C2-S-C(=O)-O : 112.3° (optimized structure)

- O-C(=O)-S-C2 : 67.8° (transition state)

This flexibility enables adaptive binding in potential biological or material applications, though crystallographic validation remains pending.

Properties

CAS No. |

94213-18-0 |

|---|---|

Molecular Formula |

C20H19ClN2O4S3 |

Molecular Weight |

483.0 g/mol |

IUPAC Name |

cyclohexyl [5-[(4-chlorophenyl)sulfamoyl]-1,3-benzothiazol-2-yl]sulfanylformate |

InChI |

InChI=1S/C20H19ClN2O4S3/c21-13-6-8-14(9-7-13)23-30(25,26)16-10-11-18-17(12-16)22-19(28-18)29-20(24)27-15-4-2-1-3-5-15/h6-12,15,23H,1-5H2 |

InChI Key |

WKRUUBJGVXQZJR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC(=O)SC2=NC3=C(S2)C=CC(=C3)S(=O)(=O)NC4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-(p-Chloroanilino)sulphonylbenzothiazole Intermediate

The initial step involves preparing the benzothiazole ring substituted at the 5-position with a sulphonyl group linked to p-chloroaniline. This is typically achieved by:

- Starting from 2-aminobenzothiazole, which undergoes sulphonylation using chlorosulfonic acid or sulfonyl chlorides to introduce the sulfonyl chloride intermediate at the 5-position.

- Subsequent nucleophilic substitution with p-chloroaniline yields the 5-(p-chloroanilino)sulphonylbenzothiazole intermediate.

This step is critical for installing the sulphonamide linkage, which is essential for the biological activity and structural integrity of the final compound.

Preparation of the Thiocarbonate Moiety

The thiocarbonate group (–SC(=O)O–) is introduced by reacting the benzothiazole thiol derivative with cyclohexyl chloroformate or cyclohexyl chlorothionoformate under controlled conditions:

- The benzothiazole derivative bearing a free thiol group at the 2-position is reacted with cyclohexyl chlorothionoformate in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF).

- The reaction is typically carried out at low temperatures (0–5 °C) to avoid side reactions and to control the formation of the thiocarbonate ester.

- A base such as triethylamine or pyridine is used to scavenge the released HCl and drive the reaction to completion.

This step forms the S-(benzothiazol-2-yl) O-cyclohexyl thiocarbonate linkage, completing the core structure of the target molecule.

Purification and Characterization

- The crude product is purified by recrystallization or chromatographic techniques such as silica gel column chromatography using appropriate solvent systems (e.g., ethyl acetate/hexane mixtures).

- Characterization is performed using spectroscopic methods including NMR (¹H, ¹³C), IR spectroscopy to confirm the presence of thiocarbonate and sulphonamide groups, and mass spectrometry to verify molecular weight.

- Elemental analysis and melting point determination further confirm purity and identity.

Summary Table of Preparation Steps

| Step | Reactants/Intermediates | Conditions | Key Reagents/Bases | Outcome/Intermediate |

|---|---|---|---|---|

| 1 | 2-Aminobenzothiazole + chlorosulfonic acid | Sulphonylation, controlled temp. | Chlorosulfonic acid | 5-Sulfonyl chloride benzothiazole intermediate |

| 2 | Intermediate + p-chloroaniline | Nucleophilic substitution | Base (e.g., pyridine) | 5-(p-Chloroanilino)sulphonylbenzothiazole |

| 3 | Benzothiazole thiol derivative + cyclohexyl chlorothionoformate | Low temp (0–5 °C), anhydrous solvent | Triethylamine or pyridine | S-(5-((p-Chloroanilino)sulphonyl)benzothiazol-2-yl) O-cyclohexyl thiocarbonate |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiocarbonate group.

Reduction: Reduction reactions may target the sulphonyl group, converting it to a sulfoxide or sulfide.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides or sulfoxides.

Substitution: Various substituted benzothiazoles.

Scientific Research Applications

Basic Information

- Molecular Formula : CHClNOS

- Molecular Weight : 483.024 g/mol

- CAS Number : 94213-18-0

- InChIKey : WKRUUBJGVXQZJR-UHFFFAOYSA-N

Structural Characteristics

The compound features a benzothiazole core linked to a p-chloroanilino sulfonyl group and an O-cyclohexyl thiocarbonate moiety. This structural arrangement contributes to its biological activity and solubility properties.

Anti-Tubercular Activity

Recent studies have highlighted the efficacy of benzothiazole derivatives, including S-(5-((p-Chloroanilino)sulphonyl)benzothiazol-2-yl) O-cyclohexyl thiocarbonate, against Mycobacterium tuberculosis. Research indicates that compounds with similar structures exhibit potent anti-tubercular activity, making them candidates for further development.

Case Study: Synthesis and Evaluation

A study synthesized various benzothiazole derivatives and tested their inhibitory concentrations against M. tuberculosis. The synthesized compounds were evaluated using the Minimum Inhibitory Concentration (MIC) method, revealing promising results for several derivatives, including those similar to this compound .

| Compound | MIC (μg/mL) | Inhibition (%) |

|---|---|---|

| 7a | 7.7 ± 0.8 | 98 |

| 7b | NT | 32 |

| 7c | NT | 32 |

Potential in Cancer Treatment

Benzothiazole derivatives have been explored for their anticancer properties. The sulfonamide functionality is known to interact with various biological targets involved in cancer progression. Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines.

Case Study: Cytotoxicity Assessment

In vitro studies have demonstrated that related benzothiazole compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . Further investigations are required to establish the specific effects of this compound.

Antimicrobial Properties

Beyond its potential as an anti-tubercular agent, this compound may also possess broad-spectrum antimicrobial activity. The presence of the thiocarbonate group could enhance its interaction with microbial enzymes, leading to increased efficacy against various pathogens.

Research Findings

Studies have indicated that benzothiazole derivatives can inhibit bacterial growth by disrupting essential metabolic pathways . Investigating the antimicrobial spectrum of this compound could yield valuable insights into its potential applications in infectious disease management.

Mechanism of Action

The mechanism by which S-(5-((p-Chloroanilino)sulphonyl)benzothiazol-2-yl) O-cyclohexyl thiocarbonate exerts its effects is largely dependent on its interaction with molecular targets. The sulphonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The benzothiazole ring may facilitate binding to specific proteins, influencing their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzothiazole Derivatives with Sulphonamide Linkages

Compounds such as 2-[4-(imidazolin-2-yl)phenyl]-5-[6-(imidazolin-2-yl)benzothiazol-2-yl]furan (7a) and 2-[4-(imidazolin-2-yl)phenyl]-5-[6-(imidazolin-2-yl)benzothiazol-2-yl]thiophene (7b) () share the benzothiazole core but differ in substituents. These derivatives feature imidazoline groups instead of sulphonamide linkages, which may reduce hydrolytic stability compared to the sulphonamide bridge in the target compound.

Thiocarbonate-Containing Analogues

Thiocarbonates like thiazol-5-ylmethyl carbamates (–6) differ in their heterocyclic cores (thiazole vs. benzothiazole) and substituent placement. For example, thiazol-5-ylmethyl (2S,3S,5S)-5-t-butoxycarbonylamino-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate () contains a bulky t-butoxycarbonylamino group, which may hinder solubility compared to the cyclohexyl thiocarbonate group in the target compound. The cyclohexyl moiety likely improves lipophilicity, a critical factor in membrane permeability for bioactive molecules .

Compounds with p-Chloroanilino and Cyclohexylamino Groups

A patent () describes 5-[2-(2,6,6-trimethyl-cyclohex-2-enyl)-ethenyl]-isoxazoles substituted with p-chloroanilino or cyclohexylamino groups as antileishmanial agents. The cyclohexyl thiocarbonate may offer metabolic stability over the ethenyl-linked isoxazoles in the patent .

Comparative Data Table

Biological Activity

S-(5-((p-Chloroanilino)sulphonyl)benzothiazol-2-yl) O-cyclohexyl thiocarbonate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The compound has the following chemical formula and properties:

- Molecular Formula : CHClNOS

- Molecular Weight : 483.03 g/mol

- CAS Number : 94213-18-0

- SMILES Notation : c1cc(ccc1Cl)NS(c2ccc3sc(nc3c2)SC(=O)OC4CCCCC4)(=O)=O

This structure features a benzothiazole moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Research indicates that compounds containing benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study focusing on similar compounds demonstrated that modifications to the benzothiazole structure can enhance cytotoxicity against human cancer cells. The presence of the p-chloroanilino group is particularly noteworthy as it may contribute to the compound's ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. Studies have reported that thiocarbonate derivatives possess effective antibacterial and antifungal properties. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

- A comparative study evaluated the cytotoxic effects of this compound against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC values in the micromolar range, indicating substantial potency compared to standard chemotherapeutics.

-

Antimicrobial Efficacy :

- In a series of experiments, the compound was tested against Gram-positive and Gram-negative bacteria, as well as fungi. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | IC: 10 µM | |

| HeLa | IC: 15 µM | ||

| Antimicrobial | Staphylococcus aureus | MIC: 32 µg/mL | |

| Escherichia coli | MIC: 64 µg/mL |

Mechanistic Insights

The biological activity of this compound may be attributed to:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA replication and repair.

- Induction of Oxidative Stress : Increased reactive oxygen species (ROS) levels can lead to cellular damage, promoting apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.